- Nucleophilic behavior of 1-substituted morpholino ethenes, Tetrahedron, 1978, 34(16), 2537-43
Cas no 959-66-0 (2-Benzoylacetanilide)
2-Benzoylacetanilide Chemical and Physical Properties
Names and Identifiers
-
- 3-Oxo-N,3-diphenylpropanamide
- 2-BENZOYLACETANILIDE
- 2-BENZOYLACETOANILIDE
- N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan
- ilide
- N,3-Diphenyl-3-oxopropionamide
- N-Phenyl-β-oxobenzenepropanamide
- Acetanilide BP
- USP
- Benzoylacetanilide
- 3-Oxo-3-phenylpropionanilide
- Benzenepropanamide, .beta.-oxo-N-phenyl-
- Acetamide,N-(2-benzoylphenyl)-
- XRZDIHADHZSFBB-UHFFFAOYSA-N
- 3-oxo-3-phenyl-N-phenylpropanamide
- NSC210265
- alpha-Benzoylacetanilide
- Benzoylacetoanilide; 98%
- .alpha.-Benzoylacetanilide
- .alpha.-Benzoylacetoanilide
- Oprea1_091654
- MLS001180391
- 3-oxo-
- Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)
- β-Oxo-N-phenylbenzenepropanamide (ACI)
- N-Phenylbenzoylacetamide
- NSC 210265
- MFCD00003084
- 2-Benzoylacetanilide, 98%
- J-640238
- HMS1760D03
- NSC-210265
- SMR000476093
- AKOS000266773
- UNII-F2F5R8VPP9
- 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile
- SCHEMBL1098345
- CHEMBL1704955
- F2F5R8VPP9
- D88713
- J-800245
- J-640246
- 3-Oxo-N,3-diphenylpropanamide #
- AF-628/30935026
- 3-oxo-N,3-diphenyl-propionamide
- propanamide, 3-oxo-3,N-diphenyl-
- [Bis(3Facetoxy)iodo]pentafluorobenzene
- HMS2804A18
- AS-59721
- EN300-16262
- Z55119693
- AC-907/25014381
- B0904
- NS00040466
- EINECS 213-503-7
- 959-66-0
- DTXSID00242024
- 2-Benzoylacetanilide
-
- MDL: MFCD00003084
- Inchi: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
- InChI Key: XRZDIHADHZSFBB-UHFFFAOYSA-N
- SMILES: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 239.09500
- Monoisotopic Mass: 239.094629
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 3.2
Experimental Properties
- Color/Form: Powder
- Density: 1.205
- Melting Point: 105.0 to 108.0 deg-C
- Boiling Point: 473.6°C at 760 mmHg
- Flash Point: 194.5°C
- Refractive Index: 1.624
- Solubility: acetone: soluble25mg/mL, clear, colorless to faintly yellow
- PSA: 46.17000
- LogP: 2.97110
- Solubility: Soluble in ethanol and chloroform, slightly soluble in water and benzene
2-Benzoylacetanilide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- RTECS:AB4542950
- Storage Condition:Inert atmosphere,Room Temperature(BD71129)
- Risk Phrases:R36/37/38
2-Benzoylacetanilide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Benzoylacetanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B832373-5g |
2-Benzoylacetanilide |
959-66-0 | AR | 5g |
¥464.00 | 2022-01-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 123625-5G |
2-Benzoylacetanilide |
959-66-0 | 98% | 5G |
478.67 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 123625-25G |
2-Benzoylacetanilide |
959-66-0 | 98% | 25G |
¥1113.17 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WX772-5g |
2-Benzoylacetanilide |
959-66-0 | 98.0%(N) | 5g |
¥548.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WX772-1g |
2-Benzoylacetanilide |
959-66-0 | 98.0%(N) | 1g |
¥190.0 | 2022-05-30 | |
| Fluorochem | 226655-1g |
3-Oxo-N,3-diphenylpropanamide |
959-66-0 | 95% | 1g |
£12.00 | 2022-02-28 | |
| Fluorochem | 226655-5g |
3-Oxo-N,3-diphenylpropanamide |
959-66-0 | 95% | 5g |
£30.00 | 2022-02-28 | |
| Fluorochem | 226655-10g |
3-Oxo-N,3-diphenylpropanamide |
959-66-0 | 95% | 10g |
£52.00 | 2022-02-28 | |
| Fluorochem | 226655-25g |
3-Oxo-N,3-diphenylpropanamide |
959-66-0 | 95% | 25g |
£81.00 | 2022-02-28 | |
| TRC | B207923-50mg |
2-Benzoylacetanilide |
959-66-0 | 50mg |
$ 50.00 | 2022-06-07 |
2-Benzoylacetanilide Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Sodium acetate Solvents: Water ; rt
- Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amides, Synlett, 2010, (8), 1273-1275
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles, Tetrahedron Letters, 2016, 57(30), 3298-3302
Production Method 5
- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization, Journal of Organic Chemistry, 2013, 78(11), 5385-5392
Production Method 6
- Pd-Catalyzed Carbonylation of Diazo Compounds at Atmospheric Pressure: A Catalytic Approach to Ketenes, Journal of the American Chemical Society, 2011, 133(12), 4330-4341
Production Method 7
1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Scaffold hopping approach on the route to selective tankyrase inhibitors, European Journal of Medicinal Chemistry, 2014, 87, 611-623
Production Method 8
Production Method 9
Production Method 10
- An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation, Tetrahedron Letters, 2003, 44(43), 7957-7959
Production Method 11
Production Method 12
Production Method 13
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
- Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic Center, Chemistry - A European Journal, 2012, 18(20), 6152-6157
Production Method 14
- Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-Pyridones, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2084-2088
Production Method 15
Production Method 16
- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114
Production Method 17
- Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivatives, Tetrahedron Letters, 2021, 79,
Production Method 18
Production Method 19
- Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamine, Zhurnal Organicheskoi Khimii, 1988, 24(1), 210-17
Production Method 20
- Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room Temperature, Organic Letters, 2021, 23(21), 8189-8193
2-Benzoylacetanilide Raw materials
- 3-Phenylpropiolaldehyde
- Phenylboronic acid
- 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-phenyl-
- N-Phenylhydroxylamine
- Ethyl benzoylacetate
- 3-Oxo-3-phenylpropanoic acid
- 3-oxo-3-phenyl-propanenitrile
- Acetophenone
- Iodonium, diphenyl-
- 2-Propenamide, 3-(4-morpholinyl)-N,3-diphenyl-
- alpha-diazoacetophenone
- Carbamic acid, N-[2-[[2-benzoyl-1-methyl-3-oxo-3-(phenylamino)-1-propen-1-yl]amino]ethyl]-, 1,1-dimethylethyl ester
- 2-Cyano-N-phenylacetamide
2-Benzoylacetanilide Preparation Products
2-Benzoylacetanilide Suppliers
2-Benzoylacetanilide Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-Benzoylacetanilide
2-Benzoylacetanilide (CAS No. 959-66-0): Properties, Applications, and Market Insights
2-Benzoylacetanilide (CAS No. 959-66-0) is an organic compound widely used in pharmaceutical and chemical research. This compound, also known as N-(2-benzoylphenyl)acetamide, has garnered significant attention due to its versatile applications and unique chemical properties. In this article, we delve into the molecular structure, synthesis, applications, and market trends of 2-benzoylacetanilide, while addressing common queries from researchers and industry professionals.
The molecular formula of 2-benzoylacetanilide is C15H13NO2, with a molecular weight of 239.27 g/mol. Its structure features a benzoyl group attached to an acetanilide backbone, which contributes to its stability and reactivity. Researchers often explore its role as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The compound’s melting point ranges between 120-122°C, making it suitable for various laboratory and industrial processes.
One of the most common questions about 2-benzoylacetanilide is its synthesis. The compound is typically prepared through the acylation of aniline derivatives, a well-documented reaction in organic chemistry. Recent advancements in green chemistry have also led to more sustainable synthesis methods, reducing the environmental impact of its production. These innovations align with the growing demand for eco-friendly chemical processes, a hot topic in the scientific community.
In terms of applications, 2-benzoylacetanilide serves as a key intermediate in the pharmaceutical industry. It is often used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural versatility allows for modifications that enhance drug efficacy and reduce side effects. Additionally, the compound finds use in dye synthesis and material science, where its aromatic properties contribute to the development of advanced polymers and coatings.
The market for 2-benzoylacetanilide has seen steady growth, driven by increasing demand from the pharmaceutical and chemical sectors. Analysts predict a compound annual growth rate (CAGR) of 5-7% over the next decade, fueled by research into new drug formulations and specialty chemicals. Companies specializing in fine chemicals are investing in scalable production methods to meet this demand, ensuring a stable supply chain for researchers and manufacturers.
Safety and handling of 2-benzoylacetanilide are also critical considerations. While the compound is not classified as hazardous under standard regulations, proper laboratory practices should always be followed. This includes the use of personal protective equipment (PPE) and adherence to chemical storage guidelines. These precautions are essential to maintain a safe working environment, especially in large-scale operations.
Recent studies have explored the potential of 2-benzoylacetanilide in cancer research, where its derivatives show promise as inhibitors of specific enzymatic pathways. This aligns with the broader trend of repurposing existing compounds for new therapeutic uses, a strategy that can accelerate drug discovery while reducing costs. Such applications highlight the compound’s relevance in cutting-edge medical research.
In conclusion, 2-benzoylacetanilide (CAS No. 959-66-0) is a multifaceted compound with significant industrial and scientific value. Its role as a pharmaceutical intermediate, coupled with its applications in material science and dye synthesis, underscores its importance in modern chemistry. As research continues to uncover new uses for this compound, its market potential is expected to expand further. For researchers and industry professionals, staying informed about the latest developments in 2-benzoylacetanilide chemistry is essential to leveraging its full potential.
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